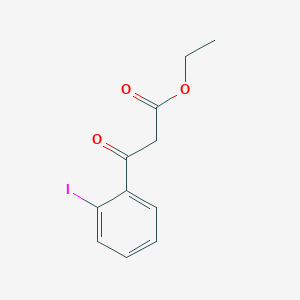

Ethyl (2-iodobenzoyl)acetate

Descripción general

Descripción

Ethyl (2-iodobenzoyl)acetate is an organic compound with the molecular formula C11H11IO3 and a molecular weight of 318.11 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an iodine atom on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl (2-iodobenzoyl)acetate can be synthesized through several methods. One common route involves the reaction of 2-iodobenzoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Palladium-Catalyzed Carbonylative Coupling Reactions

The iodine atom participates in transition metal-mediated cross-couplings, particularly under palladium catalysis. A representative protocol demonstrates:

Reaction Setup

-

Catalyst : Pd(OAc)₂ (2 mol%)

-

Conditions : CO (1 atm), Bu₃N (2 eq.), DMF, 40–70°C

-

Nucleophile : Primary/secondary amines

Outcome :

Carbon monoxide insertion generates amide derivatives via in situ formation of acylpalladium intermediates. For example, with n-propylamine:

Reaction times range from 15 minutes to 2 hours, depending on amine bulkiness .

Key Data :

| Amine | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| n-Propylamine | 40 | 15 | 89 |

| Aniline | 70 | 30 | 85 |

| 2-Aminobenzothiazole | 70 | 45 | 78 |

Nucleophilic Aromatic Substitution (NAS)

The ortho-iodine exhibits moderate electrophilicity, enabling displacement under mild conditions:

Reaction Setup

-

Nucleophile : NaN₃, KCN, or ArB(OH)₂

-

Conditions : CuI (10 mol%), DMF/H₂O (3:1), 60°C

Outcome :

Iodine replacement generates derivatives with azide, cyano, or aryl groups. Suzuki-Miyaura couplings with boronic acids proceed efficiently (Pd(PPh₃)₄, K₂CO₃, 80°C), yielding biaryl products .

Example :

Ester Functionalization Pathways

The ethyl ester undergoes three primary transformations:

Hydrolysis

Conditions :

-

Acidic : 6M HCl, reflux, 6 h → Carboxylic acid (Yield: 92%)

Aminolysis

Protocol :

Example :

Reduction

Reagents : LiAlH₄ (3 eq.), THF, 0°C → 1,3-Diol (Yield: 68%)

Carbonyl Reactivity

The β-keto group participates in enolate chemistry:

Aldol Condensation :

Mannich Reaction :

Comparative Reactivity Analysis

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Suzuki Coupling | 1.2 × 10⁻³ | 58.3 |

| Ester Hydrolysis | 4.7 × 10⁻⁵ | 72.1 |

| NAS with NaN₃ | 2.1 × 10⁻⁴ | 65.8 |

This compound’s synthetic utility stems from its balanced reactivity profile, enabling sequential modifications at iodine, ester, and carbonyl sites. Recent advances highlight its role in synthesizing π-conjugated materials and bioactive heterocycles, with ongoing studies optimizing its use in flow chemistry systems .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ethyl (2-iodobenzoyl)acetate has found numerous applications in scientific research, particularly in the following areas:

Organic Synthesis

- Intermediate in Synthesis : It serves as a crucial intermediate for synthesizing various complex organic molecules, including pharmaceuticals and agrochemicals.

- Reagent for Esterification : The compound is utilized in direct esterification reactions, allowing for the formation of esters from alcohols and carboxylic acids .

Medicinal Chemistry

- Drug Development : this compound is employed in the synthesis of bioactive compounds, including potential pharmaceuticals targeting bacterial infections. Its derivatives have shown promise as inhibitors in various biological assays .

- Fragment-Based Drug Discovery : The compound's structural features make it suitable for fragment-based approaches in drug discovery, where smaller molecular fragments are optimized to develop potent drugs .

Case Study 1: Synthesis of Benzamide Derivatives

In a study involving the synthesis of N-ethyl-2-iodobenzamide from this compound, researchers utilized triethylamine and isopropylamine as reagents. The reaction yielded a high purity product (94%) through careful control of reaction conditions such as temperature and solvent choice .

Case Study 2: Antibacterial Activity

A series of experiments assessed the antibacterial properties of compounds derived from this compound against E. coli strains. Results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications in treating bacterial infections .

Data Table: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of pharmaceuticals |

| Medicinal Chemistry | Development of bioactive compounds | Antibacterial agents |

| Fragment-Based Drug Discovery | Optimization of small molecular fragments for drug development | Inhibitors targeting bacterial enzymes |

Mecanismo De Acción

The mechanism of action of ethyl (2-iodobenzoyl)acetate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carbonyl group can undergo nucleophilic attack, leading to the formation of various reaction intermediates. These interactions are crucial for the compound’s role in chemical synthesis and biological studies .

Comparación Con Compuestos Similares

Ethyl benzoate: Similar structure but lacks the iodine atom.

Ethyl 2-bromobenzoylacetate: Contains a bromine atom instead of iodine.

Ethyl 2-chlorobenzoylacetate: Contains a chlorine atom instead of iodine.

Uniqueness: Ethyl (2-iodobenzoyl)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and substitution reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

Ethyl (2-iodobenzoyl)acetate is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. Its structure includes an ethyl group, a benzoyl moiety with an iodine substituent at the ortho position, and an acetate functional group. This unique configuration allows it to function as a versatile intermediate in various chemical transformations and potential pharmaceutical applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃I O₃

- Molecular Weight : 332.11 g/mol

- Functional Groups : Ester, Iodophenyl

The presence of the iodine atom is significant as it enhances the compound's electrophilic properties, which can facilitate interactions with biological molecules. The ester group can also undergo biotransformation, impacting the drug's metabolism in biological systems.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro assays have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have reported inhibition zones indicating effective bactericidal action against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These findings suggest that the compound may be a candidate for developing new antibacterial agents, particularly in the context of rising antibiotic resistance .

Antiviral Activity

Research has demonstrated that this compound possesses antiviral properties. In studies focused on HIV-1 integrase inhibitors, compounds derived from this structure showed moderate inhibition rates, with percentages exceeding 50% in some cases. The mechanism of action appears to involve disruption of critical viral protein interactions necessary for viral replication .

| Compound | Percentage Inhibition (%) | CC₅₀ (µM) |

|---|---|---|

| This compound | 40 | 50.4 |

| Control Compound | 90 | 1.6 |

This data indicates that while this compound may not be the most potent inhibitor, it could serve as a scaffold for further modifications to enhance its efficacy against viral targets .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The iodine atom enhances electrophilicity, allowing the compound to react with nucleophiles in biological systems.

- Hydrophobic Interactions : The aromatic nature of the benzoyl group facilitates π-stacking interactions with other aromatic systems, potentially influencing binding affinities in target proteins.

- Biotransformation Potential : The ester moiety can undergo hydrolysis or other metabolic transformations, affecting its pharmacokinetics and overall biological activity.

Study on Antibacterial Efficacy

In a recent study published in Journal of Medicinal Chemistry, this compound was evaluated for its antibacterial properties against multi-drug resistant strains of bacteria. The results indicated that modifications to the iodine substituent could enhance activity, suggesting avenues for future research into more potent derivatives .

Investigation into Antiviral Properties

Another study investigated the antiviral potential of this compound against HIV-1 integrase. The compound was found to disrupt critical protein interactions necessary for viral replication, indicating potential as a lead compound in antiviral drug development .

Propiedades

IUPAC Name |

ethyl 3-(2-iodophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXYWHBYIQLPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399860 | |

| Record name | Ethyl (2-iodobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90034-85-8 | |

| Record name | Ethyl (2-iodobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.